molecular formula C20H20N2O5S B2444444 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 681231-53-8

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2444444
CAS No.: 681231-53-8
M. Wt: 400.45
InChI Key: UBQWPKGQQCJEHB-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiazole ring and multiple methoxy groups attached to the benzene rings

Scientific Research Applications

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many benzamide derivatives exert their effects by interacting with enzymes or receptors in the body. For example, some benzamides are known to inhibit histone deacetylases, leading to changes in gene expression .

Future Directions

The future research directions would depend on the biological activity of this compound. If it shows promising activity in preliminary studies, it could be further optimized and tested in more complex biological systems. Additionally, the compound could be used as a starting point for the synthesis of new derivatives with potentially improved properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)acetamide
  • N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-fluorobenzamide

Uniqueness

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is unique due to the presence of multiple methoxy groups and a thiazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antioxidant and antimicrobial activities, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-24-13-6-8-16(25-2)14(10-13)15-11-28-20(21-15)22-19(23)12-5-7-17(26-3)18(9-12)27-4/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQWPKGQQCJEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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